4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one
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Description
The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a derivative of indoline with a boronate group that is significant in pharmaceutical chemistry. The presence of the boronate group makes it a potential candidate for various chemical reactions, particularly in the context of Suzuki coupling, which is a widely used reaction in the synthesis of complex organic compounds.
Synthesis Analysis
The synthesis of related boronate compounds involves the use of 5-bromoindole as a starting material. The process typically includes a palladium-catalyzed borylation of aryl bromides, which can be further optimized by using 2,2'-bis(1,3,2-benzodioxaborole) and pinacol as reagents . This method has been shown to be particularly effective for aryl bromides with sulfonyl groups, suggesting a potential pathway for the synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one.
Molecular Structure Analysis
The molecular structure of similar boronate compounds has been confirmed through various spectroscopic methods, including 1H NMR, 13C NMR, MS, and FT-IR . Additionally, the structure has been computationally optimized using Density Functional Theory (DFT) and validated against crystallographic data obtained from X-ray single crystal diffraction. This suggests that a similar approach could be used to analyze the molecular structure of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one.
Chemical Reactions Analysis
The boronate group in these compounds is reactive and can participate in various chemical reactions. For instance, the related tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate could potentially undergo Suzuki coupling reactions due to the presence of the boronate group . This reactivity is crucial for the synthesis of more complex molecules and could be extrapolated to the reactions of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronate compounds can be studied using DFT, which provides insights into the molecular electrostatic potential and frontier molecular orbitals . These properties are essential for understanding the reactivity and interaction of the compound with other molecules. The analysis of these properties for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one would likely reveal similar characteristics, aiding in the prediction of its behavior in chemical reactions.
Scientific Research Applications
Synthesis and Characterization
- The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole was synthesized and characterized using FT-IR, NMR, MS spectroscopies, and X-ray diffraction. Density Functional Theory (DFT) calculations confirmed the molecular structure, consistent with X-ray diffraction results (Liao et al., 2022).
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds were synthesized through a three-step substitution reaction. Their structures were confirmed by FTIR, NMR, and X-ray diffraction. DFT was used to investigate their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Chemical Properties and Applications
- The synthesis, crystal structure, and vibrational properties of derivatives of the compound were studied, with DFT and TD-DFT calculations used for comparative analysis of spectroscopic data, geometrical parameters, and vibrational absorption bands (Wu et al., 2021).
- A methodology for the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via palladium-catalyzed borylation was investigated. This method proved effective, especially for arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).
Biomedical Research
- Research on aroylhydrazone prochelators, including the compound BSIH, which contains a boronate group, focused on their hydrolytic stability, reaction with hydrogen peroxide, and efficiency in converting to chelators for cellular protection against oxidative stress (Wang & Franz, 2018).
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-9-10(11)8-16-12(9)17/h5-7H,8H2,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNFLUANJNYFBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CNC(=O)C3=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619880 |
Source
|
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one | |
CAS RN |
765948-78-5 |
Source
|
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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